molecular formula C22H27ClN4O3S2 B4574863 4-(5-chloro-2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide

4-(5-chloro-2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide

Cat. No.: B4574863
M. Wt: 495.1 g/mol
InChI Key: IWYCTVTZKZQUSO-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C22H27ClN4O3S2 and its molecular weight is 495.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.1213108 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has highlighted the synthesis of novel triazole derivatives and their screening for antimicrobial properties. For instance, compounds synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including morpholine, have shown good to moderate activities against test microorganisms (Bektaş et al., 2010). This research illustrates the compound's relevance in developing new antimicrobial agents.

Synthesis and Structural Studies

The compound and its derivatives have been involved in studies focusing on the synthesis of various heterocyclic compounds. For example, the synthesis of N-heterocycles using α-phenylvinylsulfonium salts has been reported, offering a method for creating stereodefined C-substituted morpholines and piperazines (Matlock et al., 2015). These studies contribute to the understanding of synthetic pathways and the structural diversity of compounds related to the one .

Anti-TMV and Antimicrobial Activities

A series of new derivatives, including piperazine and thiourea doped with febuxostat, have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Certain derivatives exhibited promising antiviral and potent antimicrobial activities (Reddy et al., 2013). This research signifies the compound's potential in antiviral and antimicrobial therapeutic applications.

Ionic Liquid Crystals

Piperazine derivatives have been used in the design of ionic liquid crystals, showing a variety of mesomorphic behaviors. These studies not only advance the understanding of liquid crystalline materials but also open up new avenues for the application of such compounds in advanced materials and technologies (Lava et al., 2009).

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3S2/c1-17-2-3-18(23)16-21(17)25-8-10-26(11-9-25)22(31)24-19-4-6-20(7-5-19)32(28,29)27-12-14-30-15-13-27/h2-7,16H,8-15H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYCTVTZKZQUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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